molecular formula C29H42O11 B1196972 alpha-Antiarin CAS No. 23605-05-2

alpha-Antiarin

Cat. No.: B1196972
CAS No.: 23605-05-2
M. Wt: 566.6 g/mol
InChI Key: MFIXZHBJWSBQJA-OZQKXHGLSA-N
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Description

Alpha-antiarin is a cardiotonic glycoside isolated from Antiaris toxicaria, a plant historically used for its toxic properties. Structurally, it is characterized by a steroidal aglycone core linked to a sugar moiety, a common feature of cardiac glycosides. Spectral analyses (UV, FT-IR, LC-MS) confirm its identity: UV absorbance at 217 nm, IR peaks at 3397 cm⁻¹ (O–H stretching), 1610 cm⁻¹ (C=C aromatic), and 1106 cm⁻¹ (C–O glycosidic bond), and an LC-MS molecular ion peak at m/z 565 [M⁺], corresponding to a molecular weight of ~566 g/mol . Alpha-antiarin exhibits ATPase inhibitory activity, a hallmark of cardiotonic glycosides, which disrupt sodium-potassium ATPase pumps, leading to increased intracellular calcium and enhanced myocardial contractility.

Properties

CAS No.

23605-05-2

Molecular Formula

C29H42O11

Molecular Weight

566.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,12R,13S,14S,17R)-5,12,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)19-10-20(31)26(2)17(15-9-21(32)38-12-15)5-8-29(26,37)18(19)4-7-28(27,36)11-16/h9,13-14,16-20,22-25,31,33-37H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22+,23-,24-,25+,26+,27+,28+,29+/m1/s1

InChI Key

MFIXZHBJWSBQJA-OZQKXHGLSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we contextualize its properties against structurally and functionally related compounds, emphasizing analytical and pharmacological distinctions.

Structural and Functional Contrasts with Heparin-like Glycosaminoglycans

Heparin, a sulfated glycosaminoglycan, differs fundamentally from alpha-antiarin in structure and mechanism. Heparin’s anticoagulant activity arises from its interaction with antithrombin III, inhibiting Factor Xa and thrombin . In contrast, alpha-antiarin’s toxicity stems from ATPase inhibition. Analytically, heparin requires complex characterization (e.g., anti-Factor Xa/IIa assays, monosaccharide profiling ), whereas alpha-antiarin is identified via spectral techniques . Heparin’s heterogeneity (size polydispersity, sulfonation variability ) contrasts with alpha-antiarin’s defined glycoside structure.

Comparison with Other Cardiac Glycosides

Although the evidence lacks direct comparisons, general distinctions can be inferred:

  • Ouabain/Digoxin : These glycosides share ATPase inhibition but differ in pharmacokinetics and toxicity thresholds. For example, digoxin (MW 780.94) has a narrow therapeutic index, whereas alpha-antiarin’s toxicity profile remains unquantified.
  • Pesticidal Potential: Unlike botanical pesticides (e.g., rotenone), alpha-antiarin’s pesticidal applications are unreported, highlighting a research gap .

Analytical Challenges

Alpha-antiarin’s characterization relies on LC-MS and IR, while heparin demands advanced methods (e.g., oligosaccharide sequencing ). Contaminant detection in heparin (e.g., oversulfated chondroitin sulfate ) underscores the importance of purity assays, a consideration less emphasized for alpha-antiarin due to its natural extraction context.

Data Tables

Table 1: Spectral Characteristics of Alpha-Antiarin

Analytical Method Key Data Significance
UV-Vis λmax = 217 nm Indicates conjugated double bonds
FT-IR 3397 cm⁻¹ (O–H), 1610 cm⁻¹ (C=C), 1106 cm⁻¹ (C–O) Confirms glycosidic linkage and hydroxyl groups
LC-MS m/z 565 [M⁺] Molecular weight determination (~566 g/mol)

Source:

Table 2: Functional Comparison with Heparin

Property Alpha-Antiarin Heparin
Class Cardiotonic glycoside Sulfated glycosaminoglycan
Primary Activity ATPase inhibition, cardiotoxicity Anticoagulation (anti-Factor Xa/IIa)
Analytical Methods UV, IR, LC-MS Anti-Factor assays, monosaccharide profiling
Structural Complexity Defined glycoside structure Heterogeneous, polydisperse

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Antiarin
Reactant of Route 2
alpha-Antiarin

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